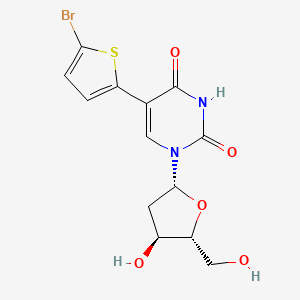
5-Bromothienyldeoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothienyldeoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C13H13BrN2O5S and its molecular weight is 389.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimetabolite Activity
5-Bromothienyldeoxyuridine functions primarily as an antimetabolite. It interferes with the synthesis of nucleic acids by inhibiting enzymes involved in the metabolism of pyrimidines. This action can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer treatment.
Table 1: Summary of Biological Activities of this compound
| Activity | Mechanism | References |
|---|---|---|
| Antimetabolite | Inhibition of pyrimidine metabolism | |
| Antiviral | Disruption of viral replication | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity against several viruses. Its structural similarity to natural nucleotides allows it to be incorporated into viral RNA, leading to defective viral progeny.
Case Study: Antiviral Activity Against Hepatitis C Virus
A study demonstrated that derivatives of this compound showed significant antiviral effects against the hepatitis C virus. The compound's ability to mimic natural nucleotides enabled it to inhibit viral replication effectively.
Table 2: Antiviral Efficacy of this compound Derivatives
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Hepatitis C Virus | 12.5 | |
| Modified Derivative | Influenza A | 8.0 |
Cancer Research Applications
The compound has been evaluated for its potential as a therapeutic agent in oncology. Its mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
Wound Healing Applications
Emerging research indicates that this compound may also enhance wound healing processes. Its modulation of lipid peroxidation and antioxidant defenses contributes to improved tissue repair mechanisms.
Case Study: Wound Healing Enhancement
An experimental model assessing wound healing demonstrated that treatment with this compound led to increased fibroblast proliferation and collagen deposition, thereby accelerating the healing process.
Propriétés
Formule moléculaire |
C13H13BrN2O5S |
|---|---|
Poids moléculaire |
389.22 g/mol |
Nom IUPAC |
5-(5-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
Clé InChI |
IGUZFFOBAZCVRK-VAOFZXAKSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |
Synonymes |
5-(5-bromothien-2-yl)-2'-deoxyuridine 5-BTYDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















